molecular formula C5H9NO3 B151292 (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid CAS No. 567-35-1

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B151292
CAS RN: 567-35-1
M. Wt: 131.13 g/mol
InChI Key: BJBUEDPLEOHJGE-DMTCNVIQSA-N
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Description

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid is a chiral compound that is part of the pyrrolidine family, which are five-membered nitrogen-containing heterocycles. These compounds are of significant interest due to their presence in a variety of biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in several studies. For instance, a diastereoselective synthesis of a cyclohexene derivative using L-serine as a starting material was reported, which involved ring-closing metathesis and Grignard reactions as key steps . Another study described the synthesis of a thiazolidine derivative from ortho-vanillin and L-cysteine, which resulted in a racemic mixture that was characterized by various techniques . Additionally, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from N-protected (2S)-3,4-dehydroproline methyl esters was achieved through a stereoselective reaction with osmium tetraoxide, followed by several other steps to obtain the final product in high yield and purity . These methods provide insights into the synthesis strategies that could potentially be adapted for the synthesis of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often confirmed using techniques such as NMR, ESI-MS, and X-ray diffraction. For example, the crystal structure of a thiazolidine derivative was determined through X-ray diffraction, revealing the existence of the compound as a zwitterion in the solid state . Similarly, the structure of a hydroxymethylpyrrolidine diol was confirmed by comparing its NMR spectra with those of authentic material . These studies underscore the importance of advanced analytical techniques in elucidating the molecular structure of pyrrolidine derivatives.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can be complex due to their chiral centers and functional groups. The synthesis of 5-hydroxy-1-aminopyrroline-3-carboxylic acid derivatives from 1,2-diaza-1,3-butadienes and aldehydes through domino reactions demonstrates the potential for multistep transformations without intermediate workup procedures . This highlights the versatility of pyrrolidine derivatives in chemical reactions, which could be relevant for the functionalization of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups and stereochemistry. While the specific properties of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid are not detailed in the provided papers, the studies do offer insights into the properties of similar compounds. For example, the zwitterionic nature of a thiazolidine derivative in the solid state and the high purity of a hydroxymethylpyrrolidine diol suggest that such compounds can exhibit distinct physical and chemical behaviors, which are important for their application in various fields.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthetic Derivatives and GABA-uptake Inhibition: N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid have been synthesized and evaluated as potential inhibitors of the GABA transport proteins GAT-1 and GAT-3. These derivatives showed a decrease in inhibitory potency at both GAT-1 and GAT-3 compared to unsubstituted compounds, with some showing reasonable affinity to GAT-1 or GAT-3 (Zhao, Hoesl, Hoefner, & Wanner, 2005).

Catalysis and Chemical Reactions

  • Use in Decarboxylation of α-Amino Acids: (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid can be involved in decarboxylation processes. For example, in the presence of 2-cyclohexen-1-one as a catalyst, decarboxylation of α-amino acids proceeds smoothly, affording optically active amino compounds like (3R)-(−)-3-hydroxypyrrolidine (Hashimoto, Yutaka, Yasutomo, Iwai, & Aoki, 1986).

Medical and Biological Chemistry

  • ACE Inhibitors Synthesis: Novel 10-substituted 2-hydroxypyrrolobenzodiazepine-5,11-diones, synthesized from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, were evaluated as angiotensin converting enzyme (ACE) inhibitors. One of these compounds emerged as a potent non-carboxylic acid ACE inhibitor (Addla, Jallapally, Kanwal, Sridhar, Banerjee, & Kantevari, 2013).

Analytical Chemistry

  • Derivatization Reagents in High-Performance Liquid Chromatography: Derivatives of 4-hydroxypyrrolidine-2-carboxylic acid have been used as derivatization reagents for carboxylic acids in high-performance liquid chromatography with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).

Synthesis and Structural Chemistry

  • Synthesis of Amino Acids and Derivatives: Various synthetic approaches involve 4-hydroxypyrrolidine-2-carboxylic acid in the creation of novel amino acids and their derivatives. These methods are important for the development of new compounds for various applications (Bunnage, Davies, Roberts, Smith, & Withey, 2004).

Safety And Hazards

The compound is associated with several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

While specific future directions for “(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid” are not available in the retrieved data, research into pyrrolidine derivatives is ongoing due to their potential pharmacological effects . Further studies could focus on the synthesis, characterization, and exploration of the biological activities of this compound.

properties

IUPAC Name

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBUEDPLEOHJGE-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427760
Record name (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid

CAS RN

567-35-1
Record name cis-3-Hydroxy-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=567-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-3-Hydroxyproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-L-PROLINE, (3R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11L19HLQ3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Zahradníčková, S Opekar, L Řimnáčová, P Šimek… - Amino Acids, 2022 - Springer
Naturally occurring secondary amino acids, with proline as the main representative, contain an alpha-imino group in a cycle that is typically four-, five-, and six-membered. The unique …
Number of citations: 4 link.springer.com
E Tassano, C Moore, S Dussauge… - … Process Research & …, 2022 - ACS Publications
Genome mining for novel Fe(II)/α-ketoglutarate-dependent dioxygenases (αKGDs) to expand the enzymatic repertoire in the oxidation of l-proline is reported. Through clustering of …
Number of citations: 7 pubs.acs.org
NA Acid, B Blocks, B Linkers, P Glycols - Citeseer
Number of citations: 0

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